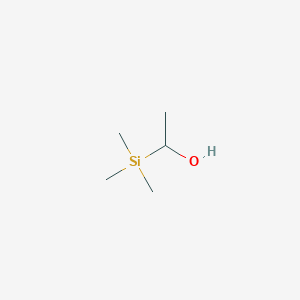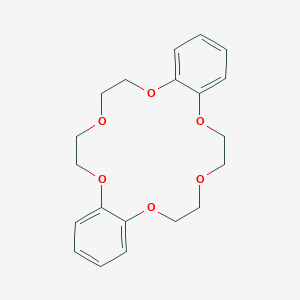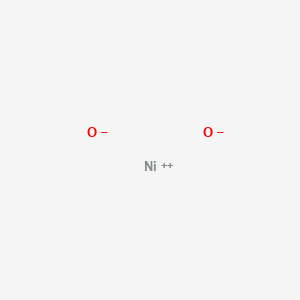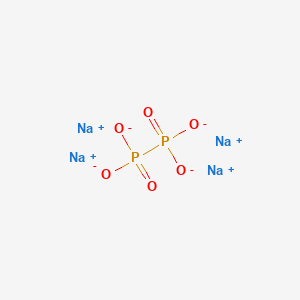
铝钛化合物 (3:1)
描述
Synthesis Analysis
The synthesis of aluminum-titanium compounds involves various methods, including combustion reactions and electrochemistry. Choi and Rhee (1993) studied the effect of aluminum addition on the combustion reaction between titanium and carbon to form titanium carbide (TiC), observing the formation of titanium aluminide compounds like TiAl3 through a combustion reaction that contributes to the reduction in grain size of TiC (Choi & Rhee, 1993). Tsuda et al. (2003) examined the electrochemical behavior of titanium in aluminum chloride-1-ethyl-3-methylimidazolium chloride melt, leading to the electrodeposition of Al-Ti alloys, highlighting a method to synthesize these compounds through electrochemical routes (Tsuda et al., 2003).
Molecular Structure Analysis
The molecular structure of aluminum-titanium compounds, including phases like TiAl3, has been extensively studied. Bumps, Kessler, and Hansen (1952) determined the titanium-rich end of the Ti-Al phase diagram, providing crucial insights into the phase relationships and molecular structure of these compounds (Bumps et al., 1952).
Chemical Reactions and Properties
The chemical reactions and properties of aluminum-titanium compounds are influenced by their synthesis and structure. The formation of titanium aluminides, such as TiAl3, from aluminum and titanium involves exothermic reactions that lead to distinct properties like high hardness and reduced grain size, as shown by Choi and Rhee (1993) and Albert et al. (2020) in their studies on the preparation and characterization of Al-TiC composites (Choi & Rhee, 1993), (Albert et al., 2020).
Physical Properties Analysis
The physical properties of aluminum-titanium compounds, such as hardness, grain size, and phase transformations, are crucial for their application in industry. The addition of aluminum to titanium carbide composites significantly enhances their hardness and reduces grain size, as evidenced by the research of Choi and Rhee (1993) and Albert et al. (2020) (Choi & Rhee, 1993), (Albert et al., 2020).
Chemical Properties Analysis
The chemical properties of aluminum-titanium compounds, including their reactivity, stability, and interaction with other elements, are determined by their unique intermetallic structure. Studies by Choi and Rhee (1993) and Tsuda et al. (2003) demonstrate the reactivity of these compounds in combustion reactions and electrochemical processes, highlighting their potential for various applications (Choi & Rhee, 1993), (Tsuda et al., 2003).
科学研究应用
航空航天和汽车应用
该化合物已被用于改性 AA5083 铝合金,以用于航空航天和汽车应用 . 向铝合金中添加钛 (Ti) 已被证明可以改善其机械性能和耐腐蚀性 . 具体来说,当使用水淬火时,抗拉强度从 260 MPa (0 wt% Ti) 增加到 345 MPa (0.3 wt% Ti) .
晶粒细化
钛作为晶粒细化剂以 Al–5Ti–B 的形式添加,主要归因于形成细小的 Al3Ti 金属间化合物颗粒 . 这会导致晶粒细化并增加 Al3Ti 的形成,从而对机械性能产生积极影响 .
飞机工业中的结构材料
包括那些用钛改性的铝合金在内的铝合金已被广泛用作飞机工业中的结构材料 . 这是因为大多数铝合金与其他结构材料(如高强度钢合金)相比具有更好的强度重量比 .
耐腐蚀性
热处理后的合金具有非常好的抗腐蚀性 . 然而,通过增加 Ti 的含量,由于晶粒细化现象,腐蚀速率会增加 .
高强度晶体/非晶复合材料的开发
作用机制
Target of Action
The primary targets of the Aluminum, compd. with titanium (3:1) are the structural and mechanical properties of materials in which it is incorporated. This compound, often used in the form of an alloy, interacts with the atomic structure of the material, enhancing its strength, durability, and resistance to corrosion .
Mode of Action
The compound’s mode of action involves the formation of intermetallic compounds and the refinement of grain size in the material. The addition of titanium to aluminum leads to the formation of Al3Ti particles, which act as nucleating agents providing sites for heterogeneous nucleation . These particles also increase strain hardening by acting as barriers for dislocation motion .
Biochemical Pathways
While Aluminum, compd. with titanium (3:1) is primarily used in materials science and engineering, it has been noted that aluminum compounds have been used in vaccines due to their immunopotentiation and safety records . .
Result of Action
The result of the action of Aluminum, compd. with titanium (3:1) is an enhancement of the mechanical properties of the material in which it is incorporated. For instance, the addition of titanium to aluminum can significantly improve the tensile properties of the resulting composite material . Furthermore, the ultimate tensile strength can be increased significantly when using water quenching .
安全和危害
未来方向
生化分析
Biochemical Properties
In a study investigating the effect of titanium aluminum carbide on the model organism Galleria mellonella, it was found that exposure to Ti3AlC2 led to changes in metabolic enzymes such as alanine transferase, aspartate transferase, gamma-glutamyl transferase, lactate dehydrogenase, amylase, creatine kinase, and alkaline phosphatase . The contents of bilirubin, albumin, uric acid, and total protein were also affected after exposure .
Cellular Effects
The frequent use of industrially available composites like titanium aluminum carbide contributes to environmental pollution and may cause cellular and oxidative damage in native organisms The exact cellular effects of Aluminum, compd
Molecular Mechanism
The molecular mechanism of action of Aluminum, compdIt is known to interact with various biomolecules and enzymes, leading to changes in metabolic processes .
Temporal Effects in Laboratory Settings
The temporal effects of Aluminum, compdIt is known that exposure to this compound can lead to changes in the levels of various biochemical markers over time .
Metabolic Pathways
Aluminum, compd. with titanium (3:1) is known to interact with various enzymes and affect metabolic pathways
属性
InChI |
InChI=1S/3Al.Ti | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPDWFJSZHWILH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al].[Al].[Al].[Ti] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al3Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065151 | |
| Record name | Aluminum, compd. with titanium (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.812 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Grey odorless powder; Insoluble in water; [Alfa Aesar MSDS] | |
| Record name | Titanium aluminide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18035 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
12004-78-3 | |
| Record name | Aluminum, compd. with titanium (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminum, compd. with titanium (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminium, compound with titanium (3:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.315 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



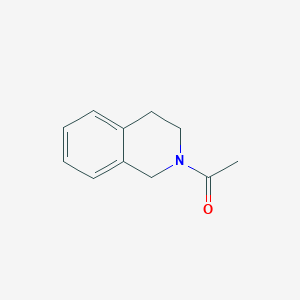
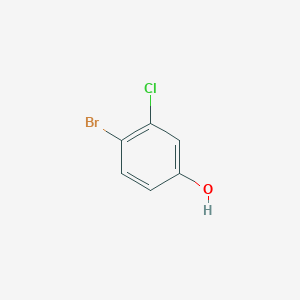
![{5-[4-(Acetyloxy)-1-methyl-2-oxocyclohexyl]-7a-methyl-1-(6-methylheptan-2-yl)octahydro-1h-inden-4-yl}acetic acid](/img/structure/B77147.png)
